2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide 2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0729049
InChI: InChI=1S/C22H26N2O4/c1-15(2)28-17-8-5-7-16(13-17)21(25)24-20-11-4-3-10-19(20)22(26)23-14-18-9-6-12-27-18/h3-5,7-8,10-11,13,15,18H,6,9,12,14H2,1-2H3,(H,23,26)(H,24,25)
SMILES: CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

CAS No.:

Cat. No.: VC0729049

Molecular Formula: C22H26N2O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide -

Specification

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
IUPAC Name N-(oxolan-2-ylmethyl)-2-[(3-propan-2-yloxybenzoyl)amino]benzamide
Standard InChI InChI=1S/C22H26N2O4/c1-15(2)28-17-8-5-7-16(13-17)21(25)24-20-11-4-3-10-19(20)22(26)23-14-18-9-6-12-27-18/h3-5,7-8,10-11,13,15,18H,6,9,12,14H2,1-2H3,(H,23,26)(H,24,25)
Standard InChI Key HPHPEILQOSPVOB-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Canonical SMILES CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator